

A Comparative Analysis of the Crystal Densities of HNIW Polymorphs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

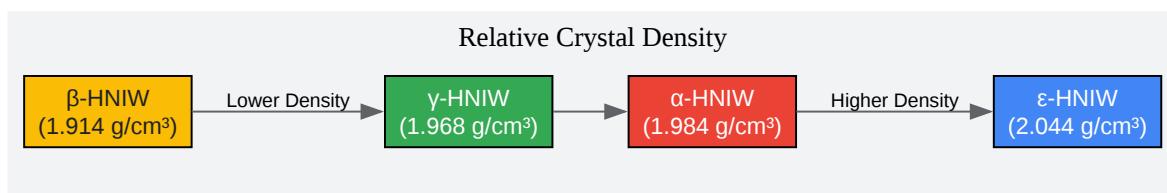
Compound Name: *Hexanitrohexaazaisowurtzitane*

Cat. No.: *B163516*

[Get Quote](#)

Hexanitrohexaazaisowurtzitane (HNIW), also known as CL-20, is a powerful energetic material notable for its polymorphic nature, existing in several crystalline forms with distinct physical properties. This guide provides a comparative analysis of the crystal densities of the four main polymorphs of HNIW: α , β , γ , and ϵ . The density of these materials is a critical parameter influencing their performance and stability, making this comparison essential for researchers and professionals in energetic materials science and drug development.

Crystal Density and Space Group Comparison


The crystal density of HNIW polymorphs is directly related to their crystal structure, specifically the arrangement of molecules in the unit cell. The ϵ -polymorph is recognized for having the highest crystal density, which correlates with its superior energetic performance. A summary of the crystal densities and space groups for the α , β , γ , and ϵ polymorphs is presented in the table below.

Polymorph	Crystal System	Space Group	Theoretical Crystal Density (g/cm ³)
α -HNIW	Monoclinic	P2 ₁ /c	1.984
β -HNIW	Orthorhombic	Pbca	1.914
γ -HNIW	Monoclinic	P2 ₁ /n	1.968
ϵ -HNIW	Monoclinic	P2 ₁ /n	2.044

Note: The α -form is a hydrate under ambient conditions.

Relationship Between HNIW Polymorphs and Density

The different polymorphs of HNIW can be interconverted under specific conditions of temperature, pressure, and solvent exposure. The ε -form is the most thermodynamically stable and dense polymorph, making it the most desirable for many applications. The following diagram illustrates the relationship between the polymorphs and their relative crystal densities.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Comparative Analysis of the Crystal Densities of HNIW Polymorphs]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b163516#comparing-the-crystal-density-of-hniw-polymorphs\]](https://www.benchchem.com/product/b163516#comparing-the-crystal-density-of-hniw-polymorphs)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com